molecular formula C24H30N2O5S B2717547 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1207030-23-6

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2717547
CAS No.: 1207030-23-6
M. Wt: 458.57
InChI Key: IOBCYLVRHSYTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a benzamide derivative characterized by a 4-(pyrrolidine-1-sulfonyl) substituent on the benzamide core and a [4-(2-methoxyphenyl)oxan-4-yl]methyl group attached to the amide nitrogen. The pyrrolidine sulfonyl group contributes to electronic effects and hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-30-22-7-3-2-6-21(22)24(12-16-31-17-13-24)18-25-23(27)19-8-10-20(11-9-19)32(28,29)26-14-4-5-15-26/h2-3,6-11H,4-5,12-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBCYLVRHSYTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Oxan ring : A tetrahydrofuran derivative contributing to its unique chemical properties.
  • Pyrrolidine sulfonamide : Implicated in various biological activities, especially in enzyme inhibition.

Research indicates that compounds similar to this compound often exhibit significant biological activities through various mechanisms, including:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions like hypertension and bacterial infections.
  • Antiproliferative Activity : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines, suggesting potential use in oncology.
  • Antimicrobial Activity : The presence of the pyrrolidine ring has been associated with antibacterial properties.

Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.23–0.29 µM against heparanase, an enzyme implicated in tumor metastasis .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The sulfonamide group is particularly noted for its role in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease and other cognitive disorders .

Study 1: Anticancer Activity

A study published in 2020 synthesized a series of compounds related to pyrrolidine derivatives and evaluated their anticancer activity. The results indicated that several compounds exhibited significant antiproliferative effects against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of pyrrolidine derivatives, this compound was tested against a panel of bacterial strains. The compound showed promising results, particularly against gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerIC50 = 0.23–0.29 µM against heparanase
AntimicrobialModerate to strong activity against S. typhi
Enzyme InhibitionSignificant AChE inhibition

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Biological Target/Application Key Data/Findings
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () 461.52 g/mol Piperazine, nitro, pyridyl 5-HT1A receptor imaging precursor Chair conformation of piperazine; dihedral angles 17.3°–70.7°; crystal structure resolved
4-(4-{...oxan-4-yl}methyl)benzamide derivatives () ~900–1000 g/mol Piperazine, oxan-4-yl, pyrrolo-pyridinyl Synthetic intermediates Complex multi-ring systems; used in Suzuki coupling reactions
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide () ~529 g/mol Pyrrolidine sulfonyl, pyrimidinyl sulfamoyl Not specified Structural analog with sulfonamide linkages; ZINC2709317 (screening library)
18F-Mefway () ~450 g/mol Fluorine-18, piperazine, cyclohexane 5-HT1A receptor PET tracer Higher brain uptake than 18F-FCWAY; used in human imaging studies

Key Differences and Implications

Backbone and Substituent Variations

  • Piperazine vs. Oxan-4-yl Groups : Compounds like N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () utilize a piperazine ring, which adopts a chair conformation and facilitates interactions with serotonin receptors. In contrast, the oxan-4-yl group in the target compound may confer greater metabolic stability due to reduced amine reactivity .
  • Pyrrolidine sulfonyl groups are less polar than pyrimidinyl sulfamoyl groups, which could enhance blood-brain barrier penetration .

Research Findings and Data

Table 2: Comparative Pharmacological and Physical Data

Parameter Target Compound (Inferred) N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-... () 18F-Mefway ()
Melting Point Not reported Not reported Not reported
Molecular Weight ~500–550 g/mol (estimated) 461.52 g/mol ~450 g/mol
Solubility Moderate (oxane enhances lipophilicity) Low (nitro group reduces solubility) High (fluorine-18 enhances solubility)
Biological Half-Life Not studied Not studied 110 minutes (human subjects)
Receptor Binding Affinity Unknown High for 5-HT1A (precursor role) Ki = 0.2 nM (5-HT1A)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.